(1-Oxaspiro[4.6]undecan-2-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
1-oxaspiro[4.6]undecan-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c12-9-10-5-8-11(13-10)6-3-1-2-4-7-11;/h10H,1-9,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNWWBBMVIIXHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CCC(O2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxaspiro[4.6]undecan-2-yl)methanamine hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the amine group. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(1-Oxaspiro[4.6]undecan-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(1-Oxaspiro[4.6]undecan-2-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound can be used in studies involving spirocyclic amines and their biological activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Oxaspiro[4.6]undecan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of (1-Oxaspiro[4.6]undecan-2-yl)methanamine hydrochloride with structurally related compounds:
*Estimated based on structural analogy to {1-oxaspiro[4.5]decan-2-yl}methanamine HCl.
Key Observations:
- Heteroatom Influence : Replacement of oxygen with nitrogen (e.g., 1-Oxa-8-azaspiro[4.5]decane HCl) introduces basicity, altering solubility and hydrogen-bonding capacity .
- Molecular Weight : The target compound’s estimated molecular weight (~219.75) is higher than analogs with smaller spiro systems, which may affect pharmacokinetics (e.g., blood-brain barrier permeability).
Biological Activity
(1-Oxaspiro[4.6]undecan-2-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a spirocyclic structure that contributes to its biological activity. The oxaspiro moiety provides a unique scaffold that can interact with various biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, which can be summarized as follows:
- Antinociceptive Effects : Studies have demonstrated that this compound can modulate pain pathways, potentially acting on receptors involved in nociception.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which could be beneficial in treating inflammatory disorders.
- Neuroprotective Effects : There is evidence suggesting that it may protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.
The mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest the following pathways:
- TRPV1 Modulation : The compound may sensitize transient receptor potential vanilloid type 1 (TRPV1) channels, which are involved in pain perception and inflammatory responses .
- Inhibition of Neuroinflammatory Pathways : It may inhibit pro-inflammatory cytokines and mediators, contributing to its anti-inflammatory effects .
In Vitro Studies
In vitro assays have shown that this compound interacts with various cell lines, demonstrating cytotoxicity against certain cancer cells while exhibiting low toxicity towards normal cells.
In Vivo Studies
Animal models have been utilized to assess the pharmacological effects of the compound. Notably:
- Analgesic Activity : In rodent models, the compound exhibited significant analgesic effects comparable to standard analgesics.
- Anti-inflammatory Efficacy : Administration in models of arthritis showed reduced swelling and pain behavior.
Case Studies
A notable case study involved the administration of this compound in a model of neuropathic pain. The results indicated a marked decrease in pain-related behaviors, supporting its potential as a therapeutic agent for chronic pain conditions.
Comparative Analysis
The following table summarizes the biological activities and mechanisms of similar compounds compared to this compound:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Compound A | Antinociceptive | TRPV1 antagonist |
| Compound B | Anti-inflammatory | Cytokine inhibition |
| This compound | Antinociceptive, Anti-inflammatory | TRPV1 modulation |
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Future studies should focus on:
- Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
- Clinical Trials : Evaluating its safety and efficacy in human subjects for potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
